

# Spectroscopic and Synthetic Insights into Brominated Phenazine Amines: A Technical Guide

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Compound of Interest		
Compound Name:	2,4-Dibromophenazin-1-amine	
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This technical guide provides a detailed overview of the spectroscopic characterization and synthetic methodology for brominated phenazine amines, with a specific focus on a representative compound, 2,4-dibromo-6-methylphenazin-1-amine. Due to the absence of publicly available spectroscopic data for **2,4-Dibromophenazin-1-amine**, this document presents a comprehensive analysis of a closely related analogue, synthesized and characterized in a study by Borrero et al. (2014). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

#### **Summary of Spectroscopic Data**

The following tables summarize the key spectroscopic data obtained for 2,4-dibromo-6-methylphenazin-1-amine. This data is crucial for the structural elucidation and characterization of this class of compounds.

# Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for 2,4-dibromo-6-methylphenazin-1-amine



<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	<sup>13</sup> C NMR (100 MHz, CDCl₃)
δ (ppm)	Assignment
8.17 (s, 1H)	H-3
8.01 (d, J = 8.8 Hz, 1H)	H-8
7.84 (s, 1H)	H-5
7.63 (dd, J = 8.8, 2.0 Hz, 1H)	H-7
5.42 (br s, 2H)	-NH <sub>2</sub>
2.59 (s, 3H)	-CH₃

Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl<sub>3</sub>:  $\delta$  7.26 for <sup>1</sup>H and  $\delta$  77.16 for <sup>13</sup>C). Coupling constants (J) are reported in Hertz (Hz).

Table 2: Mass Spectrometry and Infrared Spectroscopy

Data

Spectroscopic Technique	Observed Data
High-Resolution Mass Spectrometry (HRMS)	m/z [M+H] <sup>+</sup> Calcd for C <sub>13</sub> H <sub>9</sub> Br <sub>2</sub> N <sub>3</sub> : 367.9239; Found: 367.9236
Infrared (IR) Spectroscopy	Data not available in the cited literature.

#### **Experimental Protocols**

The synthesis of 2,4-dibromo-6-methylphenazin-1-amine was achieved through a multi-step process, as detailed below.

### Synthesis of 6-methylphenazin-1-amine

A solution of 1-amino-6-methylphenazine (1.0 eq) in a suitable solvent is prepared. The reaction is carried out under an inert atmosphere.

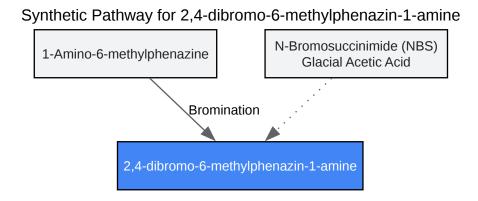
#### **Bromination of 6-methylphenazin-1-amine**



To a solution of 6-methylphenazin-1-amine (1.0 eq) in glacial acetic acid, N-bromosuccinimide (2.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the crude product is extracted and purified by column chromatography on silica gel to afford 2,4-dibromo-6-methylphenazin-1-amine.

#### **Experimental Workflow and Logic**

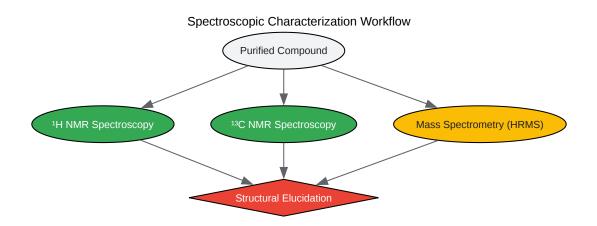
The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of the target compound.



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Caption: Synthetic route to 2,4-dibromo-6-methylphenazin-1-amine.





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Caption: Workflow for the structural analysis of the synthesized compound.

This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of a representative dibrominated aminophenazine. This information is valuable for the design and development of novel phenazine-based compounds with potential therapeutic applications. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.

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